molecular formula C13H15N3O3S B1392489 [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid CAS No. 1242960-73-1

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Cat. No. B1392489
M. Wt: 293.34 g/mol
InChI Key: IAJRUDCLXSWUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid (IBA) is a novel compound that has recently been developed and studied for its potential applications in a variety of scientific areas. It is a thioacetic acid derivative that has been found to possess a number of interesting properties, including a high level of stability and a low-cost synthesis method.

Scientific Research Applications

Germination Inhibitory Constituents

  • Application in Plant Biology: A related compound, (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, was isolated from Erigeron annuus flowers and identified as a germination inhibitory constituent. This research suggests potential applications of similar compounds in controlling plant growth or germination processes (Oh et al., 2002).

Synthesis and Structural Studies

  • Chemical Synthesis and Characterization: Research on the synthesis of structurally related compounds, such as various triazole derivatives, provides insights into the chemical properties and potential applications in the development of new materials or drugs (Artime et al., 2018).
  • Pharmacological Potential: The synthesis and evaluation of similar compounds have shown potential applications in pharmacology, especially in the context of antibacterial activity (Kadian et al., 2012).

Biotechnological Applications

  • Biosynthetic Pathway Development: Research into biosynthetic pathways for related compounds, like 3-hydroxy-γ-butyrolactone, offers potential biotechnological applications, such as the production of valuable chemicals from biomass (Martin et al., 2013).

properties

IUPAC Name

2-[4-(2-methylpropyl)-3-oxopyrido[2,3-b]pyrazin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(2)6-16-11-9(4-3-5-14-11)15-12(13(16)19)20-7-10(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRUDCLXSWUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 2
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 4
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 5
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 6
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

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